

An In-depth Technical Guide on (E)-10-Hexadecenal (CAS: 72698-30-7)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(E)-10-Hexadecenal	
Cat. No.:	B138251	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hexadecenal, with CAS number 72698-30-7, is a long-chain unsaturated aldehyde. It is primarily recognized as a crucial component of the sex pheromone of the yellow peach moth, Conogethes punctiferalis (formerly Dichocrocis punctiferalis), a significant agricultural pest.[1] [2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological function, and relevant experimental protocols, as well as considerations for its potential toxicological profile relevant to drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **(E)-10-Hexadecenal** is presented below. While specific experimental spectra for this compound are not readily available in public databases, typical spectral characteristics for long-chain aldehydes with an isolated trans double bond are described.

Table 1: Physicochemical Properties of **(E)-10-Hexadecenal**



Property	Value	Source
CAS Number	72698-30-7	[1]
Molecular Formula	C16H30O	[2]
Molecular Weight	238.41 g/mol	[2]
Appearance	Colorless liquid (presumed)	[3]
Kovats Retention Index	1806 (non-polar column)	[2]

Spectroscopic Data Interpretation:

- ¹H NMR: Expected signals would include a triplet corresponding to the terminal methyl group, a complex multiplet for the numerous methylene groups, signals for the protons adjacent to the double bond (vinylic protons) in the downfield region (around 5.4 ppm) with a large coupling constant (J > 12 Hz) characteristic of a trans-configuration, and a triplet for the aldehydic proton further downfield (around 9.7 ppm).
- ¹³C NMR: The spectrum would show a signal for the carbonyl carbon around 202 ppm, signals for the sp² carbons of the double bond between 120-140 ppm, and a series of signals for the sp³ carbons of the long alkyl chain in the upfield region.
- FT-IR: Key characteristic absorption bands would be observed for the C=O stretching of the aldehyde at approximately 1725 cm⁻¹, the C-H stretching of the aldehyde proton around 2720 cm⁻¹, and the C=C stretching of the trans-alkene near 1670 cm⁻¹. A strong band around 965 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-double bond.[4][5]
- Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 238. Fragmentation patterns would include characteristic losses of small neutral molecules like water and ethylene, and cleavage at positions alpha and beta to the carbonyl group and the double bond.

Synthesis and Analysis

The primary method for the synthesis of **(E)-10-Hexadecenal** and similar long-chain unsaturated alkenes is the Wittig reaction. This reaction allows for the stereoselective formation



of the double bond.

Experimental Protocol: Synthesis via Wittig Reaction

This generalized protocol is based on established Wittig reaction procedures for long-chain aldehydes.[6][7][8][9]

Objective: To synthesize **(E)-10-Hexadecenal** from a C10 phosphonium ylide and a C6 aldehyde.

Materials:

- (10-Hydroxydecyl)triphenylphosphonium bromide
- Strong base (e.g., n-butyllithium, sodium hydride)
- Hexanal
- Anhydrous solvent (e.g., THF, DMSO)
- Oxidizing agent (e.g., Pyridinium chlorochromate PCC)
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

Procedure:

- Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (10-hydroxydecyl)triphenylphosphonium bromide in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Slowly add the strong base to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.
- Wittig Reaction: To the ylide solution, slowly add a solution of hexanal in the same anhydrous solvent. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.



- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Oxidation: The resulting (E)-10-hexadecen-1-ol is then oxidized to the corresponding aldehyde. Dissolve the alcohol in dichloromethane and add PCC. Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
- Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure (E)-10-Hexadecenal.

Diagram of the Wittig Reaction Workflow:



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A simplified workflow for the synthesis of **(E)-10-Hexadecenal**.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of insect pheromones like **(E)-10-Hexadecenal**.[10][11][12][13]

Objective: To identify and quantify (E)-10-Hexadecenal in a sample.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms)



Procedure:

- Sample Preparation: Dissolve a small amount of the purified product or sample extract in a volatile solvent like hexane or dichloromethane.
- GC Conditions:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.
 - Injection Mode: Splitless or split, depending on the sample concentration.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Mass Range: Scan from m/z 40 to 400
 - Ion Source Temperature: 230°C
 - Transfer Line Temperature: 280°C
- Data Analysis: Identify the peak corresponding to (E)-10-Hexadecenal by its retention time
 and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
 Quantification can be performed using an internal or external standard.

Biological Function and Signaling Pathway

(E)-10-Hexadecenal is the major component of the female sex pheromone of the yellow peach moth, Conogethes punctiferalis.[1] It acts as a chemical signal to attract males for mating. Its biological activity is significantly enhanced by the presence of its geometric isomer, (Z)-10-hexadecenal, in a specific ratio.[2]

Olfactory Signaling Pathway

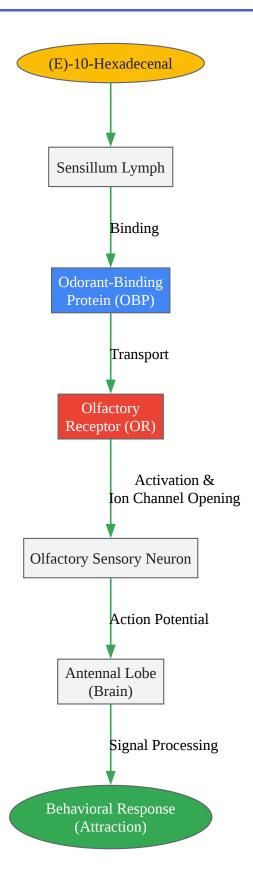


The perception of pheromones in insects involves a multi-step process within the antennae.

- Binding to Odorant-Binding Proteins (OBPs): As a hydrophobic molecule, (E)-10Hexadecenal enters the aqueous sensillum lymph of the insect's antenna and is bound by
 Odorant-Binding Proteins (OBPs). These proteins transport the pheromone to the olfactory
 receptors. Studies on C. punctiferalis have identified several OBP genes, which are the first
 step in understanding this process.
- Activation of Olfactory Receptors (ORs): The OBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. This binding event triggers the opening of ion channels, leading to the depolarization of the neuron. A significant number of OR genes have been identified in C. punctiferalis, providing a foundation for identifying the specific receptor for (E)-10-Hexadecenal.[14][15]
- Signal Transduction: The depolarization of the olfactory sensory neuron generates an action potential that travels down the axon to the antennal lobe of the insect's brain, where the signal is processed, leading to a behavioral response (attraction).

Diagram of the Pheromone Signaling Pathway:





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A generalized model of insect olfactory signal transduction.



Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To assess the antennal response of male C. punctiferalis to (E)-10-Hexadecenal.

Materials:

- Live male C. punctiferalis moths
- Dissecting microscope
- Micromanipulators
- Glass capillary electrodes
- Ag/AgCl wires
- Insect Ringer's solution
- EAG amplification and recording system
- Air delivery system for stimulus presentation
- (E)-10-Hexadecenal and control solvents

Procedure:

- Antenna Preparation: Anesthetize a male moth by cooling. Under a dissecting microscope, carefully excise one antenna at its base.
- Mounting: Mount the excised antenna between two glass capillary electrodes filled with insect Ringer's solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.
- Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of **(E)-10-Hexadecenal** is injected into the continuous airstream.



- Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured.
- Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory neurons responding to the stimulus. Responses to different concentrations of the pheromone and control stimuli are compared.

Considerations for Drug Development

While **(E)-10-Hexadecenal** is primarily studied in the context of insect chemical ecology, its properties as a long-chain unsaturated aldehyde warrant consideration from a toxicological and pharmacokinetic perspective for any potential broader applications.

Toxicology

Specific toxicological data for **(E)-10-Hexadecenal** is limited.[16][17][18] However, the toxicology of α,β -unsaturated aldehydes, in general, has been studied.

- Reactivity: The aldehyde functional group and the double bond make these molecules reactive towards biological nucleophiles.[19][20] They can form adducts with proteins and DNA, which is a primary mechanism of their toxicity.[19]
- Toxicity Profile: Long-chain aldehydes are generally considered to be of lower acute toxicity compared to shorter-chain, more volatile aldehydes.[21] However, they can still cause irritation to the skin, eyes, and respiratory system.[21] Ingestion of large quantities could potentially lead to adverse effects.

Table 2: General Toxicological Profile of Unsaturated Aldehydes

Endpoint	General Observation
Acute Toxicity	Generally low for long-chain aldehydes.
Irritation	Can cause skin, eye, and respiratory irritation.
Mechanism of Toxicity	Formation of adducts with biological macromolecules.
Carcinogenicity	No data available for (E)-10-Hexadecenal.

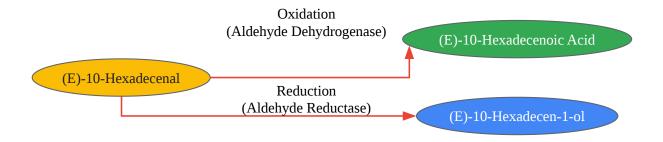


Pharmacokinetics

The pharmacokinetic properties of **(E)-10-Hexadecenal** have not been specifically studied. General principles for long-chain aliphatic aldehydes suggest the following:

- Absorption: Due to its lipophilic nature, it is likely to be well-absorbed orally and dermally.
- Distribution: It would likely distribute into tissues and associate with lipid-rich environments.
- Metabolism: Aldehydes are typically metabolized by aldehyde dehydrogenases and reductases to the corresponding carboxylic acids and alcohols, which are more readily excreted.[23] The presence of the double bond may also allow for metabolism via epoxidation or other pathways.
- Excretion: Metabolites are primarily excreted in the urine.

Diagram of Potential Metabolic Pathways:



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Primary metabolic routes for aliphatic aldehydes.

Conclusion

(E)-10-Hexadecenal is a well-established insect sex pheromone with a clear biological function. Its synthesis is achievable through standard organic chemistry techniques, and its activity can be reliably assessed using methods like EAG. While its primary application lies in pest management, an understanding of its chemical and potential toxicological properties is essential for researchers and scientists in various fields. Further research is needed to fully characterize its spectroscopic properties, delineate the specific components of its olfactory



signaling pathway in Conogethes punctiferalis, and establish a comprehensive toxicological and pharmacokinetic profile.

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- To cite this document: BenchChem. [An In-depth Technical Guide on (E)-10-Hexadecenal (CAS: 72698-30-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138251#e-10-hexadecenal-cas-number-72698-30-7]

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